4-[(Cyclopentyloxy)methyl]-3-fluorobenzaldehyde
Description
Properties
IUPAC Name |
4-(cyclopentyloxymethyl)-3-fluorobenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FO2/c14-13-7-10(8-15)5-6-11(13)9-16-12-3-1-2-4-12/h5-8,12H,1-4,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFHXIAHOCRHQFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OCC2=C(C=C(C=C2)C=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Aldehyde Protection and Bromination
To prevent undesired side reactions involving the aldehyde group, 3-fluoro-4-methylbenzaldehyde is first protected as its dimethyl acetal. This is achieved by refluxing the aldehyde with trimethyl orthoformate and a catalytic amount of p-toluenesulfonic acid in methanol. Subsequent bromination of the methyl group at the 4-position is performed using N-bromosuccinimide (NBS) under radical initiation with benzoyl peroxide in carbon tetrachloride, yielding 4-(bromomethyl)-3-fluorobenzaldehyde dimethyl acetal.
Reaction Conditions :
Cyclopentyloxy Substitution
The bromomethyl intermediate undergoes nucleophilic substitution with cyclopentanolate, generated in situ by deprotonating cyclopentanol with sodium hydride in tetrahydrofuran (THF). The reaction proceeds via an SN2 mechanism, replacing the bromide with the cyclopentyloxy group.
Reaction Conditions :
Deprotection to Aldehyde
The acetal-protected product is hydrolyzed using dilute hydrochloric acid in aqueous methanol, regenerating the aldehyde functionality.
Reaction Conditions :
Total Yield : ~55% (over three steps).
Grignard Reagent-Mediated Synthesis
Formation of Grignard Precursor
4-Bromo-3-fluorobenzaldehyde is selected as the starting material. To avoid aldehyde interference, the compound is converted to its ethylene glycol acetal via reaction with ethylene glycol and p-toluenesulfonic acid.
Grignard Reaction with Cyclopentanol
The bromoacetal is reacted with magnesium in THF to form the corresponding Grignard reagent. Subsequent quenching with N,N-dimethylformamide (DMF) introduces the formyl group, while a separate step introduces the cyclopentyloxymethyl moiety via nucleophilic substitution.
Reaction Conditions :
Limitations : Competing side reactions between the Grignard reagent and the acetal necessitate precise temperature control.
Nucleophilic Aromatic Substitution Strategy
Substrate Activation
4-Bromo-3-fluorobenzaldehyde is reacted with cyclopentanol in the presence of copper(I) iodide and cesium carbonate in dimethylacetamide (DMAc). The electron-withdrawing aldehyde and fluorine groups activate the aromatic ring for nucleophilic substitution at the 4-position.
Reaction Conditions :
Challenges and Optimization
Low yields due to steric hindrance from the cyclopentyl group are mitigated by increasing reaction time and using excess cyclopentanol (2.5 equivalents).
Comparative Analysis of Methods
| Method | Key Steps | Yield | Advantages | Drawbacks |
|---|---|---|---|---|
| Benzylic Bromination | Protection, bromination, substitution | 55% | High functional group tolerance | Multi-step, acetal handling |
| Grignard Approach | Acetal formation, Grignard reaction | 70% | Direct aldehyde introduction | Sensitivity to moisture |
| Aromatic Substitution | Copper-catalyzed substitution | 65% | Single-step substitution | High temperatures, long reaction times |
Chemical Reactions Analysis
Types of Reactions
4-[(Cyclopentyloxy)methyl]-3-fluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the benzene ring can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 4-[(Cyclopentyloxy)methyl]-3-fluorobenzoic acid.
Reduction: 4-[(Cyclopentyloxy)methyl]-3-fluorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
- Antimicrobial Activity : Recent studies have indicated that compounds similar to 4-[(Cyclopentyloxy)methyl]-3-fluorobenzaldehyde exhibit significant antimicrobial properties. For instance, derivatives of fluorinated aldehydes have shown effectiveness against drug-resistant bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus) .
- Synthesis of Novel Drugs : The compound can serve as an intermediate in the synthesis of new pharmaceuticals. Its structural features allow for modifications that can lead to the development of compounds with enhanced therapeutic profiles .
Material Science
- Polymer Chemistry : The compound's reactive aldehyde group can be utilized in polymerization reactions to create new materials with specific properties. This includes the development of polymers for coatings, adhesives, and other industrial applications.
- Fluorinated Materials : The incorporation of fluorine into materials often enhances their chemical stability and hydrophobicity. This makes this compound a candidate for creating advanced materials in electronics and coatings .
Synthetic Organic Chemistry
- Building Block for Synthesis : As a versatile building block, this compound can be employed in various synthetic pathways to construct more complex molecules. Its ability to undergo nucleophilic substitutions allows chemists to introduce diverse functional groups into a molecular framework .
- Reaction Mechanisms : Studies on reaction mechanisms involving this compound have provided insights into the behavior of fluorinated compounds under various conditions, contributing to the broader understanding of organic reactions .
Case Study 1: Antimicrobial Derivatives
A study synthesized several derivatives based on 4-fluorophenyl aldehydes, including compounds similar to this compound. These derivatives were tested against various bacterial strains, demonstrating significant activity against resistant strains with minimum inhibitory concentration (MIC) values as low as 0.78 μg/mL .
Case Study 2: Polymer Synthesis
Research has shown that incorporating aldehyde functionalities into polymer chains can enhance their properties significantly. In one study, polymers synthesized from aldehyde derivatives exhibited improved mechanical strength and thermal stability compared to their non-fluorinated counterparts .
Mechanism of Action
The mechanism of action of 4-[(Cyclopentyloxy)methyl]-3-fluorobenzaldehyde depends on its specific application
Aldehyde Group: Can form covalent bonds with nucleophiles, leading to the formation of Schiff bases or other derivatives.
Fluorine Atom: Can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding properties.
Cyclopentyloxy Methyl Group: Provides steric hindrance and hydrophobic interactions, affecting the compound’s overall behavior in biological systems.
Comparison with Similar Compounds
Table 1: Key Structural Analogs
| Compound Name | CAS RN | Molecular Formula | Molecular Weight | Key Substituents |
|---|---|---|---|---|
| This compound | - | C₁₃H₁₅FO₂ | ~222.26 | Cyclopentyloxy methyl, 3-F |
| 4-[(Cyclohexanemethoxy)methyl]-3-fluorobenzaldehyde | - | C₁₅H₁₉FO₂ | ~250.31 | Cyclohexylmethoxy methyl, 3-F |
| 4-(Benzyloxy)-3-fluorobenzaldehyde | 175968-61-3 | C₁₄H₁₁FO₂ | 230.23 | Benzyloxy, 3-F |
| 4-[(3-Fluorophenyl)methoxy]benzaldehyde | 66742-57-2 | C₁₄H₁₁FO₂ | 230.23 | 3-Fluorobenzyloxy |
| 2-[(4-Chlorophenyl)methoxy]-3-fluorobenzaldehyde | 1708403-79-5 | C₁₄H₁₀ClFO₂ | 264.68 | 4-Chlorobenzyloxy, 3-F |
| 4-(Difluoromethoxy)-3-methoxybenzaldehyde | 151103-08-1 | C₈H₆F₂O₃ | 188.13 | Difluoromethoxy, 3-methoxy |
Key Observations:
Substituent Bulk and Hydrophobicity: The cyclopentyl group in the target compound confers moderate hydrophobicity compared to the bulkier cyclohexane analog (higher molecular weight: ~250.31 vs. ~222.26) .
Electronic Effects :
- Fluorine at the 3-position (meta to the aldehyde) introduces electron-withdrawing effects, stabilizing the aldehyde group and influencing reactivity in nucleophilic additions .
- Difluoromethoxy and methoxy groups (151103-08-1) alter electron density differently: difluoromethoxy is more electronegative, while methoxy is electron-donating .
Synthetic Accessibility: Benzyloxy derivatives (e.g., 66742-57-2) are synthesized via nucleophilic substitution between 4-hydroxybenzaldehyde and 3-fluorobenzyl bromide in acetone with K₂CO₃ . Cyclopentyl analogs likely require cyclopentanol or cyclopentyl bromide as coupling partners, with reaction conditions optimized for steric hindrance .
Table 2: Property Comparison
Key Insights:
- Bioavailability : Difluoromethoxy analogs (151103-08-1) exhibit higher solubility in polar solvents, which may enhance oral bioavailability compared to cyclopentyl derivatives .
Biological Activity
4-[(Cyclopentyloxy)methyl]-3-fluorobenzaldehyde is a compound of interest due to its potential biological activities. The presence of a fluorine atom and a cyclopentyl ether moiety suggests unique interactions with biological targets, which may lead to various pharmacological effects. This article aims to explore the biological activity of this compound through available research findings, case studies, and relevant data.
- Molecular Formula : C12H13F1O2
- Molecular Weight : 210.23 g/mol
The biological activity of this compound is hypothesized to involve:
- Enzyme Interactions : The compound may interact with specific enzymes, potentially modulating their activity. This is particularly relevant in the context of phosphodiesterase (PDE) inhibition, where compounds with similar structures have shown promise in treating neuropsychological conditions .
- Receptor Binding : The structural characteristics may allow this compound to bind selectively to certain receptors, influencing signaling pathways related to inflammation and neuroprotection.
Biological Activity Overview
Research has indicated that compounds with similar structures exhibit various biological activities:
Case Studies
- PDE Inhibition and Neuropharmacology :
- Anti-inflammatory Effects :
- Cancer Cell Line Studies :
Q & A
Q. Basic
- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., cyclopentyloxy methyl and fluorine positions) .
- HPLC : Quantifies purity (>95% via high-performance liquid chromatography with UV detection) .
- X-ray Crystallography : Resolves stereochemical ambiguities; for example, bond angles like C4–O2–C8 (117.4°) validate ether linkage geometry .
- Mass Spectrometry : High-resolution MS verifies molecular weight (e.g., calculated vs. observed m/z) .
How does the cyclopentyloxy group affect the compound’s physicochemical properties compared to other alkoxy substituents?
Advanced
The cyclopentyloxy group enhances lipophilicity (LogP ≈ 3.4) compared to smaller alkoxy groups (e.g., methoxy, LogP ~1.5), improving membrane permeability but reducing aqueous solubility .
- Thermal Stability : Cyclopentyl’s bulkiness increases melting point (mp 46–49°C for similar chloro-fluorobenzaldehydes) compared to linear alkoxy analogs .
- Steric Effects : Hinders electrophilic substitution at the ortho position, directing reactions to meta/para positions .
How can researchers optimize the regioselectivity of fluorination in the benzaldehyde ring during synthesis?
Q. Advanced
- Directing Groups : Use of hydroxy or methoxy groups at specific positions (e.g., 4-hydroxy in precursors) directs electrophilic fluorination to the desired para position .
- Fluorinating Agents : Selectivity is improved with agents like Selectfluor® under mild acidic conditions (pH 5–6) to minimize over-fluorination .
- Temperature Control : Lower temperatures (0–5°C) reduce kinetic competition between multiple reactive sites .
What strategies can resolve contradictions in reported biological activities of structurally similar benzaldehyde derivatives?
Q. Advanced
- Comparative SAR Studies : Systematically vary substituents (e.g., cyclopentyloxy vs. difluoromethoxy) and correlate with activity trends. For example, replacing difluoromethoxy with cyclopentyloxy in analogs increases kinase inhibition potency (IC₅₀ < 100 nM) .
- Mechanistic Profiling : Use target engagement assays (e.g., thermal shift assays) to validate binding specificity and rule off-target effects .
- Meta-Analysis : Cross-reference data from multiple assays (e.g., enzymatic vs. cellular) to identify confounding factors like solubility or metabolic instability .
How can reaction conditions be adjusted to mitigate competing side reactions during the synthesis of this compound?
Q. Advanced
- Protection-Deprotection Strategies : Temporarily protect the aldehyde group (e.g., as an acetal) during alkylation to prevent nucleophilic attack at the carbonyl .
- Catalytic Additives : Use phase-transfer catalysts (e.g., TBAB) to enhance interfacial reactivity in biphasic systems, reducing byproduct formation .
- Real-Time Monitoring : Employ in-situ FTIR or Raman spectroscopy to detect intermediates and adjust conditions dynamically .
What are the implications of crystallographic data for understanding the conformational flexibility of this compound?
Advanced
Single-crystal X-ray studies reveal:
- Torsional Angles : The cyclopentyloxy methyl group adopts a gauche conformation (C–O–C–C angle ~117°), minimizing steric clash with the fluorinated ring .
- Packing Effects : Van der Waals interactions between cyclopentyl and adjacent molecules influence solubility and melting behavior .
- Electron Density Maps : Fluorine’s electronegativity redistributes electron density, polarizing the aldehyde group and enhancing electrophilicity .
How do solvent polarity and proticity influence the stability of this compound in solution?
Q. Advanced
- Polar Aprotic Solvents : DMF or DMSO stabilize the aldehyde via dipole interactions but may promote oxidation over time.
- Protic Solvents : Methanol/water mixtures accelerate hydrolysis of the cyclopentyloxy methyl group; stability assays show <5% degradation over 24 hours at pH 7 .
- Storage Recommendations : Store in anhydrous THF at –20°C under inert atmosphere to prevent aldehyde oxidation .
What computational methods are effective for predicting the biological target profiles of this compound?
Q. Advanced
- Docking Simulations : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., CLK2), guided by structural analogs like CC-671 .
- QSAR Models : Train on datasets of benzaldehyde derivatives with known IC₅₀ values to predict activity against novel targets .
- MD Simulations : Assess binding stability over 100 ns trajectories; cyclopentyl’s rigidity reduces entropic penalties upon target binding .
How can researchers reconcile discrepancies in reported melting points or spectral data for this compound?
Q. Advanced
- Purity Verification : Reproduce synthesis and purification steps, ensuring HPLC purity >98% and eliminating residual solvents (e.g., DMF) via high-vacuum drying .
- Polymorph Screening : Use differential scanning calorimetry (DSC) to identify crystalline forms; annealing at 50–60°C may resolve metastable phases .
- Collaborative Validation : Cross-check NMR and MS data with open-access databases (e.g., ChemSpider) to confirm assignments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
